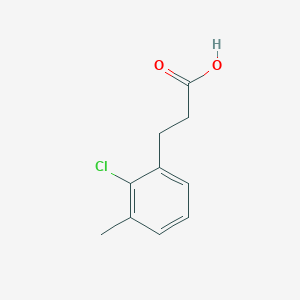

3-(2-Chloro-3-methylphenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloro-3-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7-3-2-4-8(10(7)11)5-6-9(12)13/h2-4H,5-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRFPSKLRFNYQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Stability & Physicochemical Profiling: 3-(2-Chloro-3-methylphenyl)propanoic acid

The following technical guide details the thermodynamic stability profile and physicochemical characterization of 3-(2-Chloro-3-methylphenyl)propanoic acid .

As a specific New Chemical Entity (NCE) or specialized intermediate, direct pharmacopeial monographs do not exist in the public domain. Therefore, this guide synthesizes calculated physicochemical properties , structural analog benchmarking , and standardized experimental protocols to provide a definitive framework for researchers.

Executive Summary & Compound Architecture

This compound is a substituted phenylpropanoic acid derivative. Its structural scaffold—characterized by an ortho-chloro and meta-methyl substitution pattern—imparts unique steric and electronic properties compared to the parent hydrocinnamic acid.

-

Primary Application: Building block for medicinal chemistry (e.g., antagonists in GPCR research) and a precursor for fused bicyclic heterocycles.

-

Stability Criticality: The ortho-chloro substituent introduces steric hindrance that can influence crystal packing (polymorphism risk) and rotational barriers, affecting thermodynamic solubility.

Table 1: Calculated & Analog-Derived Physicochemical Profile

Data derived from structural analogs (e.g., 3-(2-chlorophenyl)propanoic acid) and Group Contribution Methods.

| Property | Value / Range | Confidence | Significance |

| Molecular Formula | C₁₀H₁₁ClO₂ | Exact | Core Identity |

| Molecular Weight | 198.65 g/mol | Exact | Dosing/Molarity Calcs |

| Predicted LogP | 2.8 – 3.2 | High | Lipophilicity; indicates low aqueous solubility at pH 1.2. |

| Predicted pKa | 4.4 – 4.7 | High | Typical for phenylpropanoic acids; ionized at physiological pH. |

| Melting Point | 98°C – 115°C | Medium | Inferred from 2-Cl analog (93-95°C) and 2-Me analog (100-103°C). |

| H-Bond Donors/Acceptors | 1 / 2 | Exact | Crystal lattice energy contributors. |

| Rotatable Bonds | 3 | Exact | Entropy of fusion; flexibility in solution. |

Solid-State Thermodynamics

Understanding the solid-state behavior is critical for handling and formulation. The presence of the 2-chloro and 3-methyl groups creates a "locked" conformation that may favor specific crystal lattices.

Polymorphism & Crystal Stability

The ortho-chloro substituent creates a "molecular kink," reducing symmetry compared to the unsubstituted parent. This increases the probability of conformational polymorphism .

-

Thermodynamic Risk: High energy polymorphs (metastable) may precipitate during rapid cooling, leading to shelf-life instability.

-

Melting Behavior: A sharp endotherm in the 100–115°C range is expected for the stable form. Broader peaks below 95°C indicate impurities or solvates.

Thermal Analysis Protocol (DSC/TGA)

To empirically validate the thermodynamic stability of the solid form, the following protocol is mandatory.

Methodology:

-

Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).

-

Parameters:

-

Sample Mass: 2–5 mg in crimped aluminum pans (pinhole for volatiles).

-

Ramp Rate: 10°C/min from 25°C to 250°C.

-

Purge Gas: Nitrogen (50 mL/min).

-

-

Acceptance Criteria:

-

TGA: < 0.5% weight loss prior to melt (confirms anhydrous/non-solvated state).

-

DSC: Single sharp endotherm (onset used as MP). Multiple peaks indicate polymorphism.

-

Solution Thermodynamics & Chemical Stability

The thermodynamic stability in solution is governed by the ionization of the carboxylic acid and the lipophilicity of the substituted aromatic ring.

Solubility Profile

-

pH 1.2 (Gastric): Low solubility (< 0.1 mg/mL) due to the protonated acid (neutral species) and high LogP (~3.0).

-

pH 7.4 (Blood/Cytosol): High solubility due to ionization (Carboxylate anion formation).

-

Organic Solvents: Freely soluble in DMSO, Methanol, and DCM; sparingly soluble in Hexane.

Degradation Pathways

While the propanoic acid tail is robust, the substituted ring presents specific vulnerabilities under stress.

Figure 1: Predicted Degradation Pathways The following diagram illustrates the primary stress-induced degradation routes.

Caption: Predicted degradation pathways for this compound. Benzylic oxidation at the 3-methyl position is the primary stability risk.

Experimental Protocols (Self-Validating)

Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the saturation solubility (

-

Preparation: Add excess solid compound (~10 mg) to 1 mL of buffer (pH 1.2, 4.5, 6.8, 7.4) in borosilicate glass vials.

-

Equilibration: Agitate at 25°C ± 0.1°C for 24 hours (standard) and 48 hours (to confirm equilibrium).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a 0.22 µm PVDF filter (pre-saturated to prevent adsorption).

-

Quantification: Analyze supernatant via HPLC-UV (Detection @ 210–220 nm).

-

Validation: The pH of the supernatant must be re-measured after equilibrium. If pH shifts > 0.1 units, the buffer capacity was insufficient; repeat with stronger buffer.

Potentiometric pKa Determination

Accurate pKa is essential for predicting lipophilicity distribution (

-

Setup: Use a specialized titrator (e.g., Sirius T3 or Metrohm).

-

Solvent: Due to low aqueous solubility, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%).

-

Titration: Titrate with 0.1 M KOH under inert gas (

) to prevent carbonate formation. -

Calculation: Extrapolate the Yasuda-Shedlovsky plot to 0% organic solvent to obtain the aqueous pKa.

Workflow Visualization

Figure 2: Thermodynamic Stability Profiling Workflow A logical flow for characterizing the compound from synthesis to formulation.

Caption: Integrated workflow for establishing the thermodynamic profile of the target compound.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 30938, 3-(2-Methylphenyl)propanoic acid. Retrieved from [Link]

- Context: Used as a primary structural analog for melting point and pKa benchmarking.

- Context: Provides empirical melting point data (93-95°C) for the mono-chloro analog.

- Context: Structural data on the methoxy-analog used to validate substitution effects on the phenyl ring.

- Context: Reference for commercially available isomeric building blocks.

Solubility profile of 3-(2-Chloro-3-methylphenyl)propanoic acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of 3-(2-Chloro-3-methylphenyl)propanoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Preamble: The Imperative of Solubility in Scientific Advancement

In the realms of pharmaceutical development, process chemistry, and materials science, the solubility of a compound is not merely a data point; it is a cornerstone property that dictates its utility, bioavailability, and formulation potential. This compound, a member of the arylpropanoic acid class, presents a fascinating case study in solubility due to its molecular architecture: a polar, hydrogen-bonding carboxylic acid functional group appended to a largely non-polar, substituted aromatic ring. Understanding its interaction with various organic solvents is critical for its purification, reaction optimization, and potential formulation into advanced therapeutic or industrial products.

This guide provides a comprehensive technical overview of the solubility profile of this compound. It moves beyond a simple listing of data to explore the underlying physicochemical principles, establish a robust and reproducible experimental protocol for solubility determination, and offer a theoretical framework for predicting solubility behavior. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of solubility science.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplification of the complex intermolecular forces at play: dispersion forces, dipole-dipole interactions, and hydrogen bonding. The overall miscibility of two substances is favorable when the energy required to break the solute-solute and solvent-solvent interactions is balanced or exceeded by the energy released upon forming new solute-solvent interactions.

1.1. The Dichotomous Nature of this compound

The subject molecule possesses a dual-character structure:

-

A Polar "Head": The propanoic acid moiety (-CH₂CH₂COOH) is polar and, critically, contains a hydroxyl group capable of acting as a hydrogen bond donor and a carbonyl group that can act as a hydrogen bond acceptor. This feature suggests a strong affinity for polar and, especially, protic solvents.

-

A Non-Polar "Tail": The 2-chloro-3-methylphenyl group is a bulky, non-polar, and hydrophobic component. This part of the molecule will interact favorably with non-polar solvents through van der Waals (dispersion) forces.

This structural dichotomy implies that the compound will not be universally soluble but will instead exhibit a nuanced profile, with optimal solubility in solvents that can effectively solvate both its polar and non-polar regions.

1.2. Hansen Solubility Parameters (HSP): A Predictive Tool

To quantify the "like dissolves like" principle, the Hansen Solubility Parameters (HSP) provide a more sophisticated model. HSP theory decomposes the total Hildebrand solubility parameter into three components, reflecting the different types of intermolecular forces[1][2][3]:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a set of these three parameters. The principle is that substances with similar (δD, δP, δH) coordinates in "Hansen space" are likely to be miscible[2][4]. A "solubility sphere" can be defined for a given solute; solvents whose HSP coordinates fall within this sphere are predicted to be good solvents for that solute[4][5]. While the specific HSP values for this compound are not published, they can be estimated, and the framework provides an excellent tool for rational solvent selection.

Caption: Hansen Solubility Parameters (HSP) predict miscibility based on proximity in 3D space.

Anticipated Solubility Profile & Illustrative Data

A comprehensive literature search did not yield specific experimental solubility data for this compound. However, based on its structure and established chemical principles, a qualitative profile can be predicted. The following table presents illustrative, hypothetical data to serve as a guide for what a researcher might expect. These values are for demonstrative purposes and must be confirmed experimentally.

| Solvent Class | Solvent Example | Predicted Polarity | Key Interactions | Illustrative Solubility (mg/mL at 25°C) |

| Polar Protic | Methanol | High | Hydrogen bonding with -COOH group | > 100 |

| Ethanol | High | Hydrogen bonding with -COOH group | > 100 | |

| Polar Aprotic | Acetone | Medium-High | Dipole-dipole with -COOH, dispersion with ring | 50 - 100 |

| Acetonitrile | Medium-High | Dipole-dipole with -COOH | 20 - 50 | |

| Ethyl Acetate | Medium | Dipole-dipole, some H-bond accepting | 20 - 50 | |

| DMSO | High | Strong dipole-dipole, H-bond accepting | > 100 | |

| Non-Polar | Toluene | Low | Dispersion forces with phenyl ring | < 10 |

| Hexane | Very Low | Dispersion forces only | < 1 |

Rationale for Predictions:

-

High Solubility in Alcohols (Methanol, Ethanol): These solvents are both polar and, crucially, protic. They can act as hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group.

-

High Solubility in DMSO: Dimethyl sulfoxide is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds, leading to favorable interactions with the solute's acid group.

-

Moderate Solubility in Ketones/Esters (Acetone, Ethyl Acetate): These solvents are polar aprotic. They can engage in dipole-dipole interactions and accept hydrogen bonds, but they cannot donate them. This leads to good, but not exceptional, solubility.

-

Low Solubility in Non-Polar Solvents (Toluene, Hexane): These solvents lack the polarity and hydrogen bonding capability to effectively solvate the highly polar carboxylic acid group. The favorable dispersion interactions with the phenyl ring are insufficient to overcome the energy required to break the strong solute-solute interactions (crystal lattice energy), resulting in poor solubility.

Gold Standard Protocol: Experimental Determination of Thermodynamic Solubility

To ensure the generation of accurate and reliable data, a standardized protocol is essential. The Shake-Flask Method is widely regarded as the gold standard for determining thermodynamic equilibrium solubility[6][7]. This method involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved analyte in the supernatant. The entire process should be conducted under the principles of Good Laboratory Practice (GLP) to ensure data integrity[6][8][9].

Detailed Step-by-Step Experimental Protocol

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25°C).

Materials & Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge capable of holding the vials

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)[10]

-

Syringes

-

Volumetric flasks and pipettes for dilutions

-

HPLC system with UV detector, column suitable for reversed-phase chromatography (e.g., C18), and data acquisition software.

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. An excess is critical to ensure a saturated solution is formed[7][11]. A visual excess of solid should remain at the end of the experiment.

-

Pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial.

-

Securely cap the vial.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitation speed (e.g., 300 RPM)[11].

-

Agitate the samples for a predetermined time to ensure equilibrium is reached. A common duration is 24 to 72 hours[11]. To validate the equilibration time, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant[12].

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand for a short period to let the bulk of the solid settle.

-

To separate the saturated solution (supernatant) from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes). This step is crucial to avoid artificially high results from suspended microparticles.

-

Alternatively, or in addition, filtration can be used. Carefully draw the supernatant into a syringe and pass it through a 0.45 µm syringe filter into a clean collection vial[10]. Causality Note: Filtration removes fine particulates that centrifugation may miss. The filter material must be chemically inert to the solvent to prevent leaching or analyte adsorption.

-

-

Sample Analysis (HPLC):

-

Accurately dilute a known volume of the clear, saturated filtrate with the mobile phase or a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC. The concentration of the analyte is determined by comparing the peak area to a standard calibration curve[13][14].

-

3.2. HPLC Method for Quantification

High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique due to its specificity, sensitivity, and ability to separate the analyte from potential impurities or degradation products[13][15].

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile). From this stock, create a series of at least five calibration standards by serial dilution to cover the expected concentration range[13].

-

Chromatographic Conditions: A typical reversed-phase method would be employed.

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength of maximum absorbance for the compound (e.g., ~230 nm, to be determined by UV scan).

-

Injection Volume: 10 µL

-

-

Calculation: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use linear regression to determine the equation of the line. Calculate the concentration in the diluted sample using this equation and then factor in the dilution to find the final solubility in the original solvent[13].

Workflow Visualization

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Conclusion

The solubility profile of this compound is a direct consequence of its amphiphilic chemical structure. High solubility is anticipated in polar, hydrogen-bonding solvents like alcohols and DMSO, while poor solubility is expected in non-polar hydrocarbon solvents. This guide provides the essential theoretical background and a robust, GLP-compliant experimental protocol necessary for the precise and accurate determination of its solubility. The shake-flask method coupled with HPLC analysis remains the definitive approach, ensuring that the data generated is reliable and suitable for critical applications in research and development. The principles and methodologies detailed herein empower scientists to not only measure but also to rationally predict and understand the solubility behavior of this and other complex organic molecules.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Burke, J. (1984, August).

- U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Wikipedia. Hansen solubility parameter.

- Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28.

- Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?.

- Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ResearchGate. (2025, August 5). Good laboratory practice of equilibrium solubility measurement.

- Hansen Solubility Parameters. Official site of HSP and HSPiP.

- Schoff, C. K. (2018, May). Hansen Solubility Parameters (HSP): 2 - Applications.

- PMC. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.

- Hacettepe University Journal of the Faculty of Pharmacy. (2008, July 15). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Phenomenex. HPLC Testing Procedure.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Millipore Sigma. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds.

- California State University, Bakersfield.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Tentamus Group. GLP studies for method development.

- World Health Organization. (1997, November 26).

Sources

- 1. Solubility Parameters-- [cool.culturalheritage.org]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. paint.org [paint.org]

- 6. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. GLP studies for method development - Tentamus Group [tentamus.com]

- 9. iris.who.int [iris.who.int]

- 10. protocols.io [protocols.io]

- 11. quora.com [quora.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. pharmaguru.co [pharmaguru.co]

- 14. researchgate.net [researchgate.net]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Molecular weight and formula analysis of 3-(2-Chloro-3-methylphenyl)propanoic acid

Technical Guide: Molecular Weight & Formula Analysis of 3-(2-Chloro-3-methylphenyl)propanoic acid

Executive Summary & Compound Identity

This compound is a functionalized phenylpropanoic acid derivative, often utilized as a specialized building block in the synthesis of pharmaceutical intermediates, particularly for antagonists of prostaglandin receptors and non-steroidal anti-inflammatory drug (NSAID) analogs. Its structural distinctiveness lies in the specific 2,3-substitution pattern on the aromatic ring, which imparts unique steric and electronic properties compared to its more common isomers.

This guide provides a definitive analysis of its physicochemical properties, theoretical spectral characteristics, and synthetic methodologies.

Chemical Identity

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | Not widely indexed; Research Grade Intermediate |

| SMILES | CC1=C(Cl)C(CCC(=O)O)=CC=C1 |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.65 g/mol |

| Monoisotopic Mass | 198.0448 Da |

Physicochemical Profiling

The molecular weight and formula are derived from the atomic composition of the substituted hydrocinnamic acid core.

Formula Derivation

The compound consists of a propanoic acid chain (

-

Benzene Core:

(Three hydrogens replaced by substituents). -

Substituents:

-

Propanoic Acid Chain:

(Attached at Position 1). -

Chloro Group:

(Attached at Position 2). -

Methyl Group:

(Attached at Position 3).

-

Calculation:

Elemental Analysis & Mass Composition

| Element | Symbol | Count | Atomic Mass (u) | Total Mass (u) | Mass Percent (%) |

| Carbon | C | 10 | 12.011 | 120.11 | 60.46% |

| Hydrogen | H | 11 | 1.008 | 11.09 | 5.58% |

| Chlorine | Cl | 1 | 35.45 | 35.45 | 17.85% |

| Oxygen | O | 2 | 15.999 | 32.00 | 16.11% |

| Total | 198.65 | 100.00% |

Analytical Characterization Protocols

To validate the identity of this compound, researchers should rely on the following spectral signatures.

A. Mass Spectrometry (MS) Fragmentation

The presence of chlorine provides a distinct isotopic signature.

-

Isotope Pattern: The molecular ion (

or -

Key Fragments (EI/ESI):

-

198: Molecular Ion (

-

153: Loss of carboxylic acid group (

-

139: Loss of carboxymethyl group (

- 125: Tropylium ion derivative (loss of chain).

-

198: Molecular Ion (

B. Nuclear Magnetic Resonance (NMR) Prediction

-

NMR (400 MHz,

-

11.0–12.0 ppm (1H, br s): Carboxylic acid proton (

- 7.0–7.2 ppm (3H, m): Aromatic protons. The 2,3-substitution pattern creates a specific splitting for H4, H5, and H6.

-

3.05 ppm (2H, t): Benzylic methylene (

-

2.70 ppm (2H, t): Methylene adjacent to carbonyl (

-

2.38 ppm (3H, s): Aryl methyl group (

-

11.0–12.0 ppm (1H, br s): Carboxylic acid proton (

Synthetic Methodology

For research applications requiring high purity, the Heck Coupling or Knoevenagel Condensation are the standard routes. The Knoevenagel route is preferred for scalability and cost-effectiveness.

Recommended Workflow: Modified Knoevenagel Condensation

This pathway avoids expensive palladium catalysts and utilizes readily available aldehydes.

-

Condensation: Reaction of 2-chloro-3-methylbenzaldehyde with malonic acid in pyridine/piperidine to form the cinnamic acid derivative.

-

Reduction: Selective reduction of the alkene using

with

Figure 1: Synthetic pathway via Knoevenagel condensation followed by catalytic hydrogenation.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted Phenylpropanoic Acids. Retrieved from .

- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

BenchChem. Structure and NMR Analysis of Phenylpropanoic Acid Derivatives..

- Silverstein, R. M., et al. (2014).Spectrometric Identification of Organic Compounds (8th ed.). Wiley.

Sources

Methodological & Application

Application Note: 3-(2-Chloro-3-methylphenyl)propanoic Acid as a Pharmaceutical Building Block

Executive Summary

3-(2-Chloro-3-methylphenyl)propanoic acid (CAS: 853331-56-3) represents a specialized subclass of phenylpropanoic acid scaffolds. Unlike the unsubstituted hydrocinnamic acid, this building block offers distinct steric and electronic advantages due to its 2,3-substitution pattern.[1] The ortho-chloro group functions as a metabolic blocker and conformational anchor, while the meta-methyl group provides lipophilic bulk without introducing excessive electron density.

This guide details the strategic application of this compound in synthesizing functionalized indanones , peptidomimetics , and GPR120 agonists .[1] It provides validated protocols for overcoming the specific steric challenges imposed by the ortho-chloro substituent.

Part 1: Medicinal Chemistry Rationale[2][3][4][5]

The "Ortho-Chloro" Effect in Drug Design

In medicinal chemistry, replacing a phenyl ring with a 2-chloro-3-methylphenyl moiety is a calculated strategy to modulate ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Metabolic Blockade: The C2 (ortho) and C3 (meta) positions are common sites for Cytochrome P450-mediated hydroxylation. Blocking these sites with Chlorine and Methyl groups significantly extends the half-life (

) of the pharmacophore. -

Conformational Restriction: The ortho-chloro substituent introduces steric strain (A-strain) with the propanoic acid side chain. This restricts the rotation around the

bond, forcing the side chain out of the aromatic plane. This "pre-organized" conformation often results in higher binding affinity for GPCRs and nuclear receptors (e.g., PPARs) by reducing the entropic penalty of binding.

Synthetic Versatility

This acid serves as a divergent intermediate.[1][2] It can be cyclized to form the 4-chloro-5-methyl-1-indanone core (a precursor for rigid bicyclic drugs) or coupled to amines to form stabilized peptidomimetics .

Part 2: Validated Experimental Protocols

Protocol A: Intramolecular Friedel-Crafts Cyclization (Indanone Synthesis)

Objective: Synthesis of 4-chloro-5-methyl-1-indanone.

Challenge: The electron-withdrawing nature of the chlorine atom deactivates the ring, making cyclization slower than with unsubstituted phenylpropanoic acids. Standard Lewis acids (

Materials

-

This compound (1.0 equiv)

-

Trifluoromethanesulfonic acid (TfOH) (5.0 equiv) OR Polyphosphoric Acid (PPA) (10 g/g substrate)

-

Dichloromethane (DCM) (anhydrous)

-

Sat.

, Brine,

Step-by-Step Methodology (TfOH Route)

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add this compound (1.0 g, 5.0 mmol) and dissolve in anhydrous DCM (10 mL). Cool the solution to 0 °C using an ice bath.

-

Acid Addition: Add TfOH (2.2 mL, 25 mmol) dropwise over 10 minutes. Caution: Exothermic reaction.[1] The solution may turn dark red/brown.[1]

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours . Monitor by TLC (Hexane/EtOAc 8:2).[1] The product (indanone) will be less polar than the acid.

-

Quenching: Pour the reaction mixture slowly into a beaker containing ice-water (50 mL) . Do not add water to the acid.

-

Extraction: Extract the aqueous layer with DCM (

mL). -

Wash: Wash combined organics with sat.

( -

Isolation: Dry over

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (0-10% EtOAc in Hexanes).

Expected Yield: 85–92%

Key Characterization: appearance of ketone C=O stretch at ~1710

Protocol B: Sterically Hindered Amide Coupling

Objective: Coupling with secondary amines for GPR120 agonist synthesis.[1] Challenge: The ortho-chloro group creates steric bulk near the carbonyl carbon, reducing the efficiency of standard carbodiimide couplings (EDC/NHS). Solution: Use HATU or generate the Acid Chloride in situ.[1]

Materials

-

This compound (1.0 equiv)

-

Amine partner (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

DMF (anhydrous)

Step-by-Step Methodology

-

Activation: In a dry vial, dissolve the acid (1.0 equiv) in DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes.

-

Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir for 15 minutes at room temperature to form the activated ester (O-At ester). Note: The solution typically turns yellow.

-

Amine Addition: Add the amine partner (1.1 equiv).

-

Reaction: Stir at room temperature for 12–16 hours . If the amine is electron-deficient (e.g., an aniline), heating to 50 °C may be required.[1]

-

Workup: Dilute with EtOAc (10x volume). Wash with 1N HCl (to remove excess amine/DIPEA), sat.[1]

, and brine.[1][3][4] -

Purification: Silica gel chromatography.

Part 3: Rational Design Case Study (GPR120 Agonists)

Recent literature highlights phenylpropanoic acid derivatives as potent agonists for GPR120 (FFAR4) , a target for Type 2 Diabetes and obesity.[1]

Design Logic:

-

Scaffold: The propanoic acid tail mimics the carboxylate of long-chain fatty acids (endogenous ligands).

-

Modification: Replacing the standard phenyl ring with the 2-chloro-3-methylphenyl system improves selectivity against GPR40 (FFAR1).

-

Mechanism: The ortho-chloro group forces the tail into a "bent" conformation that fits the hydrophobic pocket of GPR120 more precisely than the linear conformation of unsubstituted analogs.

Part 4: Quality Control & Handling[1]

Analytical Standards

-

HPLC: Use a C18 column with a gradient of Water (0.1% Formic Acid) / Acetonitrile.[1] The 2-chloro-3-methyl substitution increases lipophilicity (

) compared to unsubstituted hydrocinnamic acid ( -

NMR (1H): Diagnostic peaks:

Handling & Safety[1]

-

Corrosion: As a carboxylic acid, it is mild, but the acid chloride derivative is corrosive and lachrymatory.[1]

-

Storage: Store at 2–8 °C. The compound is stable but should be kept dry to prevent hydrolysis if converted to activated esters.

References

-

BenchChem. (2025).[1][3] A Technical Guide to the Synthesis of 1-Indanone via Friedel-Crafts Acylation. Retrieved from

-

MDPI. (2014).[1] Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules. Retrieved from

-

National Institutes of Health (NIH). (2025).[1] 3-(2-Methylphenyl)propionic acid | CID 30938.[5] PubChem Database.[1][5] Retrieved from

-

Google Patents. (2017).[1] Synthesis and use of phenylpropionic acid derivatives (GPR120 Agonists). CN106431898A.[1] Retrieved from

-

Sigma-Aldrich. (2025).[1] Product Specification: 3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid. Retrieved from

Sources

- 1. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]

- 2. 3-(2-Chloro-3-methoxyphenyl)propanoic acid | 853331-56-3 | Benchchem [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN106431898A - Synthesis and use of phenylpropionic acid derivatives - Google Patents [patents.google.com]

- 5. 3-(2-Methylphenyl)propionic acid | C10H12O2 | CID 30938 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Esterification of 3-(2-Chloro-3-methylphenyl)propanoic Acid

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Esterification of a Sterically Hindered Phenylpropanoic Acid Derivative

3-(2-Chloro-3-methylphenyl)propanoic acid is a valuable building block in medicinal chemistry and materials science. Its ester derivatives are often key intermediates in the synthesis of complex target molecules. However, the esterification of this particular carboxylic acid presents a notable challenge due to the steric hindrance imposed by the ortho-chloro and meta-methyl substituents on the phenyl ring. These groups can significantly impede the approach of an alcohol to the carboxylic acid's carbonyl carbon, making standard esterification procedures less effective.

This comprehensive guide provides a detailed analysis of various esterification strategies, offering field-proven insights and step-by-step protocols to enable researchers to select and execute the most appropriate method for their specific needs. We will delve into the mechanistic nuances of each approach, explaining the causality behind experimental choices and providing a framework for troubleshooting and optimization.

Strategic Considerations for Esterification

The selection of an appropriate esterification method hinges on several factors, including the structure of the alcohol, the desired scale of the reaction, and the presence of other functional groups in the molecule. For this compound, the primary consideration is overcoming the steric barrier. Below, we evaluate several robust methods, outlining their advantages and limitations in this context.

Method Selection Overview

| Method | Key Reagents | Advantages | Disadvantages | Suitability for Hindered Substrates |

| Fischer-Speier Esterification | Strong Acid (e.g., H₂SO₄, TsOH) | Economical, simple setup. | Requires high temperatures and excess alcohol; reversible; not suitable for acid-sensitive substrates. | Moderate; may require forcing conditions and long reaction times. |

| Steglich Esterification | DCC or EDC, DMAP | Mild conditions, high yields, suitable for acid-labile substrates.[1] | Byproduct (DCU or EDU) removal can be tedious. | Excellent; widely used for sterically demanding acids and alcohols.[2][3] |

| Mitsunobu Reaction | DEAD or DIAD, PPh₃ | Mild conditions, stereochemical inversion of the alcohol.[4][5] | Stoichiometric amounts of reagents and byproducts; purification can be challenging. | Excellent; effective for coupling hindered alcohols.[6][7] |

| Acid Chloride Formation followed by Alcoholysis | SOCl₂, Oxalyl Chloride, then Alcohol and Base | High reactivity, irreversible reaction.[8][9] | Requires an extra synthetic step; acid chloride is moisture-sensitive. | Very good; the high electrophilicity of the acid chloride overcomes steric hindrance. |

Visualizing the Esterification Pathways

The choice of synthetic route will depend on the specific requirements of the research. The following diagram illustrates the primary pathways discussed in this guide.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Steglich Esterification [organic-chemistry.org]

- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. orgosolver.com [orgosolver.com]

- 9. 21.4 Chemistry of Acid Halides - Organic Chemistry | OpenStax [openstax.org]

Application Notes and Protocols for the Catalytic Hydrogenation of 3-(2-Chloro-3-methylphenyl)propanoic acid

Introduction

The catalytic hydrogenation of substituted aromatic compounds is a cornerstone of modern synthetic chemistry, providing access to a diverse array of saturated carbocycles that are pivotal intermediates in the pharmaceutical and fine chemical industries. The selective hydrogenation of 3-(2-Chloro-3-methylphenyl)propanoic acid to its corresponding cyclohexyl derivative presents a significant synthetic challenge. The primary obstacle lies in achieving complete saturation of the aromatic ring while preserving the synthetically valuable chloro-substituent, which is susceptible to hydrogenolysis (dehalogenation).

This comprehensive guide provides an in-depth exploration of the catalytic hydrogenation methods applicable to this compound. We will delve into the mechanistic intricacies that govern the competition between aromatic ring hydrogenation and hydrodechlorination, offer a comparative analysis of various catalytic systems, and present detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of this transformation with a high degree of control and reproducibility.

Mechanistic Insights: The Dichotomy of Aromatic Hydrogenation and Hydrodehalogenation

The successful hydrogenation of this compound hinges on a nuanced understanding of the competing reaction pathways on the catalyst surface.

-

Aromatic Ring Hydrogenation: This process typically involves the chemisorption of the aromatic ring onto the metal surface, followed by the stepwise addition of hydrogen atoms. The stability of the aromatic system necessitates the use of active catalysts and often forcing conditions (elevated temperature and pressure).[1][2]

-

Hydrodehalogenation: This undesirable side reaction involves the cleavage of the carbon-chlorine bond and its replacement with a hydrogen atom. This process is particularly facile with certain catalysts, such as palladium, and can be promoted by factors that favor the oxidative addition of the C-Cl bond to the metal center.[3][4]

The key to a selective transformation lies in choosing a catalytic system that exhibits a high affinity for the aromatic π-system while displaying a lower propensity for activating the C-Cl bond.

Catalyst Selection: A Comparative Analysis

The choice of catalyst is the most critical parameter in achieving the desired chemoselectivity. Below is a comparative analysis of common hydrogenation catalysts.

| Catalyst | Support | Typical Conditions | Advantages | Disadvantages |

| Rhodium | Carbon (Rh/C) | 50-100 °C, 10-50 bar H₂ | High activity for arene hydrogenation, often under milder conditions than other metals.[5] Lower tendency for hydrodehalogenation compared to Palladium.[6] | Higher cost compared to other base metals. |

| Ruthenium | Carbon (Ru/C) or Alumina (Ru/Al₂O₃) | 80-150 °C, 50-100 bar H₂ | Excellent for aromatic ring hydrogenation, including those with oxygen-containing functional groups.[1][7] Can be highly selective. | May require higher temperatures and pressures. Can be sensitive to catalyst poisons. |

| Raney Nickel | N/A | 50-150 °C, 20-100 bar H₂ | Cost-effective and highly active for a wide range of hydrogenations.[8] Can be used for selective hydrogenations.[9] | Pyrophoric nature requires careful handling. Can be less selective and may promote dehalogenation under harsh conditions.[10] |

| Platinum | Carbon (Pt/C) | 25-100 °C, 10-70 bar H₂ | Highly active catalyst. Can be used for selective hydrogenation of chloronitroaromatics.[11] | Prone to causing dehalogenation, though this can sometimes be mitigated by additives. |

| Palladium | Carbon (Pd/C) | 25-80 °C, 1-50 bar H₂ | Highly active for many hydrogenations, but generally not recommended for this transformation due to its high propensity for hydrodehalogenation.[3][12] | Promotes significant dehalogenation of aryl chlorides. |

Experimental Workflow and Protocols

Safety First: High-Pressure Hydrogenation

Catalytic hydrogenation, especially at elevated pressures, carries inherent risks. Adherence to strict safety protocols is paramount.

-

Dedicated Fume Hood: All high-pressure hydrogenation reactions must be conducted in a well-ventilated fume hood, free of other chemicals and equipment.[1]

-

Reactor Integrity: Before each use, inspect the high-pressure reactor body, pressure gauges, rupture discs, and temperature probes for any signs of damage or malfunction.[1]

-

Leak Testing: Always perform a leak test with an inert gas (e.g., nitrogen) at the intended reaction pressure before introducing hydrogen.[1]

-

Proper Handling of Pyrophoric Catalysts: Catalysts like Raney Nickel and dry Palladium on carbon are pyrophoric and can ignite upon contact with air and solvents. Handle them under an inert atmosphere or as a slurry in a solvent.[13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[15]

-

Emergency Preparedness: Be aware of the location and proper use of fire extinguishers and emergency shutdown procedures.[14]

Protocol 1: Selective Hydrogenation using Rhodium on Carbon (Rh/C)

This protocol is recommended as the primary approach due to the high activity and selectivity of Rhodium for aromatic ring hydrogenation with a lower risk of dehalogenation.

Materials:

-

This compound

-

5% Rhodium on activated carbon (5% Rh/C)

-

Ethanol (or other suitable solvent like methanol or ethyl acetate)[16]

-

High-pressure autoclave (e.g., Parr hydrogenator)

-

Filtration aid (e.g., Celite®)

-

Hydrogen gas (high purity)

-

Nitrogen gas (for purging)

Procedure:

-

Reactor Charging:

-

To a glass liner of a high-pressure autoclave, add this compound (1.0 eq).

-

Add 5% Rh/C catalyst (5-10 mol% catalyst loading).[16]

-

Add ethanol to dissolve the substrate (concentration typically 0.1-0.5 M).

-

Place a magnetic stir bar in the liner.

-

-

System Assembly and Purging:

-

Place the glass liner inside the autoclave and seal the reactor according to the manufacturer's instructions.

-

Purge the system by pressurizing with nitrogen to ~10 bar and then venting to atmospheric pressure. Repeat this cycle 3-5 times to remove all air.

-

-

Hydrogenation:

-

After the final nitrogen purge, evacuate the reactor and then pressurize with hydrogen gas to the desired pressure (e.g., 20-50 bar).

-

Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 60-80 °C).

-

Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir. The reaction is complete when hydrogen uptake ceases.

-

-

Work-up and Purification:

-

Cool the reactor to room temperature.

-

Carefully vent the excess hydrogen gas in a safe manner.

-

Purge the reactor with nitrogen 3-5 times.

-

Open the reactor and carefully remove the glass liner.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol. Caution: The catalyst on the Celite® pad may be pyrophoric. Do not allow it to dry completely and dispose of it appropriately.[13]

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

The crude 3-(2-Chloro-3-methylcyclohexyl)propanoic acid can be purified by recrystallization or column chromatography.

-

Reaction Monitoring:

The progress of the reaction can be monitored by taking small aliquots (after depressurizing and purging the reactor) and analyzing them by:

-

Thin Layer Chromatography (TLC): A quick and easy method to check for the disappearance of the starting material. A typical eluent system would be a mixture of hexanes and ethyl acetate.[17]

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative information on the conversion of the starting material and the formation of the product and any byproducts (e.g., the dehalogenated product).[18][19]

Protocol 2: Selective Hydrogenation using Ruthenium on Carbon (Ru/C)

This protocol serves as a viable alternative, particularly if Rhodium is unavailable or if optimization is required.

Materials:

-

This compound

-

5% Ruthenium on activated carbon (5% Ru/C)

-

1,4-Dioxane/Water (1:1 mixture) or Ethanol[7]

-

High-pressure autoclave

-

Filtration aid (e.g., Celite®)

-

Hydrogen gas (high purity)

-

Nitrogen gas (for purging)

Procedure:

-

Reactor Charging:

-

Follow the same procedure as in Protocol 1, using 5% Ru/C as the catalyst. A binary solvent system like 1,4-dioxane and water can enhance selectivity for some substrates.[7]

-

-

System Assembly and Purging:

-

As described in Protocol 1.

-

-

Hydrogenation:

-

Pressurize with hydrogen gas to a higher pressure than for Rh/C (e.g., 50-80 bar).

-

Heat the reactor to a temperature of 80-120 °C.

-

Monitor the reaction as described previously.

-

-

Work-up and Purification:

-

Follow the same work-up and purification procedure as in Protocol 1.

-

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes based on literature data for similar transformations. Note that these are illustrative and optimization will be required for the specific substrate.

| Catalyst | Substrate Example | Conditions | Product | Selectivity (Ring Hydrogenation vs. Dehalogenation) | Reference |

| 5% Rh/C | Benzoic Acid | 323 K, 4 MPa H₂, scCO₂ | Cyclohexanecarboxylic acid | >99% | [13][16] |

| 5% Ru/C | Benzoic Acid | 493 K, 6.89 MPa H₂, Dioxane/H₂O | Cyclohexanecarboxylic acid | 86% | [7] |

| Pt-V/C | 1-Iodo-4-nitrobenzene | THF, 5 bar H₂, 30 °C | 4-Iodoaniline | >99% (nitro reduction vs. dehalogenation) | [9] |

| Raney Co | 1-Iodo-4-nitrobenzene | THF, 15 bar H₂, 80 °C | 4-Iodoaniline | >99% (nitro reduction vs. dehalogenation) | [9] |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst- Catalyst poisoning- Insufficient hydrogen pressure or temperature- Poor mass transfer | - Use fresh catalyst.- Purify starting materials and solvents to remove potential poisons (e.g., sulfur compounds).[20]- Increase hydrogen pressure and/or temperature incrementally.- Increase stirring speed. |

| Significant dehalogenation | - Inappropriate catalyst choice (e.g., Pd/C)- Reaction conditions are too harsh- Presence of a base (can promote dehalogenation in some cases) | - Switch to a more selective catalyst like Rh/C or Ru/C.- Lower the reaction temperature and/or pressure.- Ensure the reaction medium is neutral or slightly acidic. |

| Incomplete reaction | - Catalyst deactivation- Insufficient reaction time | - Increase catalyst loading.- Extend the reaction time.- If the reaction stalls, consider filtering and adding fresh catalyst. |

Visualizations

Reaction Pathway

Caption: Competing reaction pathways in the hydrogenation of this compound.

Experimental Workflow

Caption: A generalized workflow for high-pressure catalytic hydrogenation.

References

- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen

-

Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. (URL: [Link])

-

Parr Hydrogenation Apparatus Safety procedure. (2022). (URL: [Link])

-

Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. (2010). (URL: [Link])

-

Solving Issues with Heterogeneous Catalytic Hydrogenation. Wordpress. (URL: [Link])

-

Hydrogenation: How we can make it safer. H.E.L Group. (2026). (URL: [Link])

-

Highly selective hydrogenation of aromatic chloronitro compounds to aromatic chloroamines with ionic-liquid-like copolymer stabilized platinum nanocatalysts in ionic liquids. Green Chemistry. (URL: [Link])

-

Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. (URL: [Link])

-

Mechanistic Investigations on Hydrogenation, Isomerization and Hydrosilylation Reactions Mediated by a Germyl‐Rhodium System. ChemCatChem. (URL: [Link])

-

Hydrogenation reaction tips and tricks. Reddit. (2022). (URL: [Link])

-

Standard Operating Procedures. The Sarpong Group. (URL: [Link])

- US3775450A - Process for purification of carboxylic acids.

-

Raney® Nickel: A Life-Changing Catalyst. American Chemical Society. (URL: [Link])

-

Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. Organometallics. (2010). (URL: [Link])

-

Mechanistic Understanding of the Heterogeneous, Rhodium-Cyclic (Alkyl)(Amino)Carbene-Catalyzed (Fluoro-)Arene Hydrogenation. ACS Catalysis. (URL: [Link])

-

Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers. (URL: [Link])

-

A Mild and Facile Method for Complete Hydrogenation of Aromatic Nuclei in Water. Synlett. (2006). (URL: [Link])

-

Mechanistic in situ investigation of heterogeneous hydrogenation over Rh/TiO2 catalysts: selectivity, pairwise route and catalyst nature. Faraday Discussions. (URL: [Link])

-

Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. (URL: [Link])

-

Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. (2021). (URL: [Link])

-

Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. ResearchGate. (2007). (URL: [Link])

-

Synthesis of 2-chloro-3-carboxymethylmercapto-propionic acid methyl ester. (URL: [Link])

-

2-Chloro-3-methylbenzoic acid. PubChem. (URL: [Link])

-

Analytical Chromatographic Separation Services (TLC, HPLC, GC). Triclinic Labs. (URL: [Link])

-

Selective hydrogenation of phenols to cyclohexanols catalyzed by robust solid NHC–Rh coordination assemblies in water. Green Chemistry. (URL: [Link])

-

Hydrodechlorination of Different Chloroaromatic Compounds at Room Temperature and Ambient Pressure—Differences in Reactivity of Cu- and Ni-Based Al Alloys in an Alkaline Aqueous Solution. Molecules. (2020). (URL: [Link])

-

Liquid Phase Hydrogenation of p-Chloronitrobenzene on Au-Pd/TiO 2 Catalysts: Effects of Reduction Methods. Scientific Research Publishing. (URL: [Link])

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. (2022). (URL: [Link])

-

Solvent Selection in Transfer Hydrogenation and Suzuki Cross-coupling. Horizon Research Publishing. (URL: [Link])

-

(PDF) Catalytic Hydrogenation of Benzoic Acid. ResearchGate. (URL: [Link])

-

Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. (2007). (URL: [Link])

-

Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. WSU. (URL: [Link])

-

Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. Catalysts. (2023). (URL: [Link])

-

Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst. RSC Publishing. (URL: [Link])

-

Reductions of Aromatic Rings. Organic Chemistry II. Lumen Learning. (URL: [Link])

-

Chromatography- principle and application of TLC ,HPLC ,and GC. (URL: [Link])

Sources

- 1. portal.fis.tum.de [portal.fis.tum.de]

- 2. researchgate.net [researchgate.net]

- 3. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. WIPO – 检索国际和国家专利汇编 [patentscope.wipo.int]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 11. Highly selective hydrogenation of aromatic chloronitro compounds to aromatic chloroamines with ionic-liquid-like copolymer stabilized platinum nanocatalysts in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Selective ruthenium-catalyzed transfer hydrogenations of nitriles to amines with 2-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

- 16. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. US3210411A - Hydrogenation of benzoic acid to cyclohexane-carboxylic acid - Google Patents [patents.google.com]

- 19. chemsynthesis.com [chemsynthesis.com]

- 20. US8492583B2 - Process for purification of aromatic carboxylic acids - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Chloro-3-methylphenyl)propanoic acid

Executive Summary & Strategic Route Selection

The synthesis of 3-(2-Chloro-3-methylphenyl)propanoic acid presents specific challenges due to the steric hindrance imposed by the ortho-chloro and meta-methyl substituents. This steric crowding affects catalyst accessibility in coupling reactions and can alter the electronic landscape during condensation.

This guide prioritizes two primary pathways. Selection depends on your starting material availability and lab capabilities.

| Feature | Route A: Knoevenagel Condensation (Recommended) | Route B: Heck Coupling (Alternative) |

| Starting Material | 2-Chloro-3-methylbenzaldehyde | 1-Bromo-2-chloro-3-methylbenzene |

| Key Reagent | Malonic Acid | Acrylic Acid / Acrylate Ester |

| Primary Challenge | Selective reduction of alkene without dechlorinating the ring. | Controlling regioselectivity due to steric hindrance.[1] |

| Scalability | High (Robust, no expensive noble metals). | Moderate (Pd cost, waste disposal). |

| Typical Yield | 75–85% (Two steps) | 60–75% (One step + hydrolysis) |

Interactive Troubleshooting Pathways

Pathway Visualization

The following logic flow helps you diagnose yield failures based on the chosen route.

Caption: Decision tree for diagnosing yield loss in phenylpropanoic acid synthesis. Blue nodes indicate primary routes; Green nodes indicate validated solutions; Red nodes highlight critical failure points.

Detailed Protocols & Causality Analysis[2]

Protocol A: The "Safe" Route (Knoevenagel + Selective Reduction)

Best for: High purity requirements and avoiding heavy metal contamination.

Step 1: Condensation

The Reaction: 2-Chloro-3-methylbenzaldehyde + Malonic Acid

Optimized Procedure:

-

Dissolve aldehyde (1.0 eq) and malonic acid (1.5 eq) in Pyridine (5–10 volumes).

-

Add catalytic Piperidine (0.1 eq).

-

Critical Step: Heat to 80°C for 2 hours, then reflux (100–115°C) for 3 hours.

-

Why? The initial lower temperature favors condensation; the higher temperature drives the decarboxylation (loss of CO2).

-

-

Pour into ice-cold HCl (excess) to precipitate the cinnamic acid intermediate.

Step 2: Selective Reduction (The Danger Zone)

The Challenge: Reducing the C=C double bond without touching the Ar-Cl bond. Standard Palladium on Carbon (Pd/C) with H2 will frequently strip the chlorine, yielding the impurity 3-(3-methylphenyl)propanoic acid.

Recommended Solution:

-

Catalyst: 5% Platinum on Carbon (Pt/C) or Rhodium on Alumina (Rh/Al2O3).

-

Solvent: Ethyl Acetate or Methanol.[2]

-

Conditions: 1 atm H2 (balloon), Room Temperature.

-

Alternative: If you lack Pt/C, use Nickel Boride (Ni2B) generated in situ from NaBH4 and NiCl2 in methanol. This is highly selective for alkenes over aryl halides.

Protocol B: The "Fast" Route (Heck Coupling)

Best for: High throughput and screening analogs.

The Reaction: 1-Bromo-2-chloro-3-methylbenzene + Acrylic Acid

Optimized Procedure (Jeffery Conditions):

-

Solvent: DMF or NMP (High boiling point required).

-

Base: NaHCO3 or K2CO3 (2.5 eq).

-

Catalyst: Pd(OAc)2 (2–5 mol%).

-

Additive (Crucial): Tetrabutylammonium bromide (TBAB) (1.0 eq).

-

Temperature: 100–120°C.

Troubleshooting Center (FAQ)

Q1: In Route A, my intermediate oil is not solidifying. What happened?

Diagnosis: Incomplete decarboxylation. Explanation: If the reaction didn't reflux long enough, you may have a mixture of the target acrylic acid and the dicarboxylic acid intermediate (benzylidene malonic acid). Fix: Reflux the crude oil in Toluene with a catalytic amount of p-TsOH to force the remaining decarboxylation.

Q2: In Route B (Heck), I see a significant amount of "homocoupling" (Biaryl) product.

Diagnosis: Oxygen contamination or catalyst aggregation. Explanation: The aryl halide can couple with itself if the alkene insertion is slow (due to steric hindrance). Fix:

-

Degas solvents thoroughly (sparge with Argon for 20 mins).

-

Increase the concentration of Acrylic Acid (use 1.5 to 2.0 equivalents) to outcompete the homocoupling pathway.

Q3: My final product has a melting point 10°C lower than reported.

Diagnosis: Dechlorination impurity (from Route A, Step 2). Explanation: Even 5% of the dechlorinated byproduct (3-(3-methylphenyl)propanoic acid) depresses melting point significantly. Fix: Check MS/NMR. If dechlorinated product exists, you cannot easily separate it. You must restart the reduction step using Pt/C (sulfided) or Wilkinson’s Catalyst , which are much less active toward Ar-Cl bonds than Pd/C [2].

Q4: Can I use microwave irradiation for the Knoevenagel step?

Answer: Yes, and it is highly recommended. Protocol: Mix aldehyde, malonic acid, and ammonium acetate (catalyst) without solvent (or minimal ethanol). Irradiate at 140°C for 5–10 minutes. This often boosts yield to >90% and minimizes side reactions [3].

Data Summary: Catalyst Selectivity for Reduction

| Catalyst System | C=C Reduction | Ar-Cl Retention | Risk Level |

| 10% Pd/C + H2 | Excellent | Poor (High Dechlorination) | 🔴 High |

| 5% Pt/C + H2 | Good | Good | 🟢 Safe |

| RhCl(PPh3)3 (Wilkinson's) | Excellent | Excellent | 🟢 Safe |

| NaBH4 + NiCl2 | Good | Excellent | 🟡 Moderate (Protocol sensitive) |

References

-

Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions". Tetrahedron Letters, 25(45), 5133-5136.

-

Organic Chemistry Portal. "Hydrogenation of Alkenes". (General overview of selectivity).

-

BenchChem. "Application Notes: Knoevenagel Condensation with Substituted Benzaldehydes".

-

Organic Syntheses. "Heck Reaction: General Procedures and Mechanism".

-

MDPI. "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives". (Demonstrates acid synthesis protocols).

Sources

Technical Support Center: Purification of 3-(2-Chloro-3-methylphenyl)propanoic Acid

[1]

Product Code: 3-CMPPA-001 Chemical Name: 3-(2-Chloro-3-methylphenyl)propanoic acid Structure: Ar-CH2-CH2-COOH (Achiral Hydrocinnamic Acid Derivative) Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction

Welcome to the technical support hub for This compound . This guide addresses the purification challenges specific to substituted hydrocinnamic acids. Unlike simple carboxylic acids, the 2,3-disubstitution pattern on the phenyl ring introduces steric crowding and lipophilicity changes that complicate standard purification protocols.[1]

This guide prioritizes regio-purity and the removal of unsaturated intermediates (cinnamic acid derivatives), which are the most persistent impurities in this synthesis class.

Module 1: Diagnostic & Triage (Troubleshooting)

Use this decision matrix to identify the root cause of your purity issues before attempting a protocol.

Issue: Product is an oil or sticky gum instead of a solid.

-

Diagnosis: This "melting point depression" is typically caused by neutral organic impurities (unreacted aldehyde) or solvent entrapment.[1]

-

Root Cause:

-

Residual Solvent: Toluene or DMF from synthesis is trapped in the crystal lattice.

-

Neutral Impurities: Unreacted 2-chloro-3-methylbenzaldehyde is acting as a plasticizer.[1]

-

-

Solution: Perform the Standard Acid-Base Rescue (Protocol A) .[1] Do not attempt recrystallization yet; the oil will just oil out again.

Issue: HPLC shows a "shoulder" peak or split peak.

-

Diagnosis: Regioisomer contamination.[2]

-

Root Cause: The starting material (aldehyde or benzyl halide) contained isomers (e.g., 2-chloro-4-methyl or 2-chloro-5-methyl).[1]

-

Solution: Regioisomers have nearly identical pKa values, so acid-base extraction will fail.[1] You must use Fractional Recrystallization (Protocol B) or High-Efficiency Flash Chromatography (Protocol C) .[1]

Issue: HPLC shows a peak at RRT ~1.1-1.2 with UV max shift.

-

Diagnosis: Incomplete reduction (Cinnamic Acid impurity).

-

Root Cause: The intermediate 3-(2-chloro-3-methylphenyl)acrylic acid was not fully hydrogenated.[1] The conjugated double bond causes a red-shift in the UV spectrum compared to the product.

-

Solution: This impurity is less soluble than the saturated product. Use Selective Precipitation (Protocol B, Variation 2) .

Module 2: Visualizing the Purification Logic

The following diagram illustrates the decision pathway for purifying crude 3-CMPPA.

Caption: Decision tree for selecting the optimal purification method based on physical state and impurity profile.

Module 3: Deep Dive Protocols

Protocol A: Standard Acid-Base Rescue

Use this when the product is oily or contains significant neutral impurities (aldehydes/alcohols).[1]

The Science: The carboxylic acid group (

-

Dissolution: Dissolve crude oil (10 g) in Ethyl Acetate (EtOAc) (100 mL).

-

Extraction (Step 1): Wash with 1M HCl (2 x 30 mL) to remove any basic amines (if amine catalysts were used). Discard aqueous.

-

Ionization (Step 2): Extract the organic layer with saturated NaHCO₃ (3 x 50 mL).

-

Critical Step: The product moves to the aqueous layer (as the sodium salt). Neutral impurities stay in the EtOAc.

-

Visual Check: Evolution of CO₂ gas indicates salt formation.

-

-

Wash: Wash the combined aqueous extracts with fresh EtOAc (1 x 30 mL) to scavenge entrained neutrals.

-

Precipitation: Cool the aqueous layer to 0-5°C. Slowly acidify with 6M HCl to pH 1-2.

-

Observation: The product should precipitate as a white solid. If it oils out, the concentration is too high; add water.

-

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum at 40°C.

Protocol B: Solvent-Specific Recrystallization

Use this for removing the unsaturated "cinnamic" impurity or improving general purity.[1]

Solvent System: Toluene (Good solvent) / Heptane (Anti-solvent). Why this system? Hydrocinnamic acids are moderately soluble in hot toluene but insoluble in cold. Heptane forces the precipitation of the saturated acid while keeping the slightly more soluble "cinnamic" impurities or regioisomers in the mother liquor.

-

Dissolution: Suspend crude solid (5 g) in Toluene (15 mL). Heat to 80-90°C.[1]

-

Titration: If not fully dissolved, add Toluene in 1 mL increments. Once dissolved, remove from heat.

-

Anti-solvent Addition: While hot, slowly add Heptane (approx. 5-10 mL) until a faint turbidity persists.[1]

-

Clarification: Add 1-2 drops of Toluene to clear the solution.

-

Crystallization: Allow to cool to room temperature slowly (over 2 hours) with gentle stirring. Then cool to 0°C for 1 hour.

-

Filtration: Filter the crystals. Wash with a cold 1:1 Toluene/Heptane mixture.

Data Table: Solvent Screening Results (Typical for Hydrocinnamic Acids)

| Solvent System | Yield | Impurity Removal Profile | Notes |

| Toluene / Heptane | 75-85% | Excellent for "Cinnamic" analogs | Recommended starting point.[1] |

| EtOH / Water | 60-70% | Good for inorganic salts | Risk of oiling out if water added too fast.[1] |

| DCM / Hexane | 80-90% | Poor | Often traps solvent; crystals are fluffy and hard to filter.[1] |

Protocol C: Buffered Flash Chromatography

Use this for separating regioisomers.[1]

The Science: Carboxylic acids "tail" (streak) on silica gel due to strong hydrogen bonding with silanol groups. Adding an acid modifier suppresses ionization, sharpening the peak.

-

Stationary Phase: Silica Gel (230-400 mesh).[1]

-

Mobile Phase: Hexane : Ethyl Acetate (4:1) + 0.5% Acetic Acid .

-

Note: The acetic acid is crucial. Without it, regioisomers will merge into a single broad blob.

-

-

Loading: Dissolve sample in minimum DCM.

-

Elution:

-

Impurity 1 (Aldehyde): Elutes near solvent front (high Rf).

-

Target (3-CMPPA): Elutes mid-column (Rf ~0.3-0.4).

-

Impurity 2 (Cinnamic acid): Elutes slightly later (more polar due to conjugation/pi-stacking).[1]

-

Module 4: Impurity Profiling (FAQ)

Q: Why is my melting point lower than the literature value? A: The literature MP for similar compounds (e.g., 3-(2-chlorophenyl)propanoic acid) is often around 98-102°C. The additional 3-methyl group may raise or lower this depending on packing.[1] However, a wide range (>2°C) indicates regioisomer contamination . Isomers disrupt the crystal lattice significantly, causing drastic MP depression.

Q: Can I use UV detection to quantify the "cinnamic" impurity? A: Yes, but be careful. The unsaturated impurity (cinnamic derivative) has a much higher extinction coefficient at 254 nm than your target (hydrocinnamic acid). A small HPLC peak (e.g., 1% area) might correspond to only 0.1% by weight. Use a reference standard or NMR for accurate wt% quantification.

Q: How do I confirm the structure is the "2-chloro-3-methyl" isomer and not "2-chloro-4-methyl"? A: 1H NMR is definitive. Look at the aromatic region:

-

2,3-substituted: You will see a specific splitting pattern (typically two doublets and a triplet, or a multiplet integrating to 3 protons) with specific coupling constants (

values).[1] -

NOESY NMR: Look for a Nuclear Overhauser Effect (NOE) between the methyl group protons and the benzylic protons (

of the propanoic chain). If the methyl is at position 4 (para to the chain), you will see no NOE . If it is at position 3 (meta), you might see a weak signal, but the coupling patterns are the primary diagnostic.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for acid-base extraction and recrystallization of aromatic acids). [1]

-

Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Source for pKa values of benzoic and phenylpropanoic acid derivatives).

-

European Pharmacopoeia. (2009).[3] Control of Impurities in Arylpropanoic Acids (Ibuprofen Monograph). (Provides the standard for chromatographic separation of arylpropanoic acid isomers). [1]

-

Santa Cruz Biotechnology. (2024). Product Data Sheet: 3-(2-Chlorophenyl)propanoic acid. (Used for structural analog comparison and solubility data).[4]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. ijpsr.com [ijpsr.com]

- 3. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. people.chem.umass.edu [people.chem.umass.edu]

Technical Support Center: Navigating Aqueous Solubility Challenges of 3-(2-Chloro-3-methylphenyl)propanoic Acid

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 3-(2-Chloro-3-methylphenyl)propanoic acid in aqueous media. As a substituted arylpropanoic acid, this compound is anticipated to have low intrinsic water solubility, a common characteristic for this class of molecules, many of which fall under the Biopharmaceutical Classification System (BCS) Class II.[1] This document provides a structured, in-depth troubleshooting framework, moving from fundamental principles to advanced formulation strategies.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

Before proceeding to advanced techniques, it's crucial to understand the fundamental properties of your compound and how simple adjustments can impact its solubility.

FAQ 1: Why is my this compound not dissolving in water?

Like many arylpropanoic acid derivatives, this compound possesses a hydrophobic phenyl ring and a weakly acidic carboxylic acid group.[2][3] In neutral water, the carboxylic acid group remains largely in its protonated, un-ionized form (R-COOH). This form is less polar and thus has limited interaction with polar water molecules, leading to poor solubility. The crystalline nature of the solid material also requires energy to break the crystal lattice before dissolution can occur, further hindering the process.[4]

FAQ 2: I've tried vigorous stirring and heating, but the solubility is still poor. What is the first and most critical parameter I should adjust?

The most critical parameter to adjust for an ionizable compound like a carboxylic acid is the pH of the aqueous medium.[5][6]

Causality: The solubility of a weak acid is highly dependent on pH.[7][8] By increasing the pH of the solution above the compound's pKa (the pH at which the acid is 50% ionized), you shift the equilibrium from the poorly soluble neutral form (R-COOH) to the much more soluble anionic carboxylate form (R-COO⁻).[6][7] This charged species is significantly more polar and readily interacts with water molecules, leading to a dramatic increase in solubility.[9]

Troubleshooting Steps:

-

Prepare a slurry of your compound in water.

-

Slowly add a base (e.g., 0.1 M NaOH or KOH) dropwise while monitoring the pH with a calibrated pH meter.

-

Observe for dissolution. You should see the compound start to dissolve as the pH increases.

-

Target a pH that is at least 1-2 units above the estimated pKa of the carboxylic acid group (typically around 4-5 for arylpropanoic acids).

-

Note the pH at which complete dissolution is achieved. This provides a baseline for preparing buffered solutions.

Caution: Be aware that high pH can sometimes lead to chemical degradation (e.g., hydrolysis) depending on the molecule's overall stability. Always assess the stability of your compound at the target pH over the intended experimental timeframe.

Part 2: Systematic Guide to Solubility Enhancement Techniques

If pH adjustment alone is insufficient or not viable for your experimental system (e.g., due to pH constraints of a biological assay), several other techniques can be employed. This section provides a systematic guide to these methods.

Q1: How can I use co-solvents to improve the solubility of my compound?

Answer: Co-solvency is a widely used technique that involves adding a water-miscible organic solvent to your aqueous solution to reduce the overall polarity of the solvent system.[10][11]

Mechanism of Action: The co-solvent reduces the polarity of the water, making it a more favorable environment for the hydrophobic portions of your molecule. This lessens the energy penalty required to create a cavity in the solvent for the solute, thereby increasing solubility.[12][13]

Commonly Used Co-solvents:

-

Ethanol

-

Propylene Glycol (PG)

-

Polyethylene Glycol (PEG 300, PEG 400)

-

Dimethyl Sulfoxide (DMSO)

-

N-methyl-2-pyrrolidone (NMP)

Experimental Protocol: Co-solvent System Development

-

Screening: Prepare stock solutions of your compound in various neat co-solvents (e.g., 100 mg/mL in DMSO, 50 mg/mL in Ethanol).

-

Titration: To a known volume of your aqueous buffer, add small aliquots of the concentrated co-solvent stock solution.

-

Observation: After each addition, vortex or stir the solution vigorously and observe for any precipitation. The goal is to find the minimum percentage of co-solvent required to maintain the desired concentration of your compound in solution.

-